Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
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Overview
Description
Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate: is a heterocyclic compound that features a pyrrolo[3,2-B]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate typically involves the bromination of the pyrrolo[3,2-B]pyridine core followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The esterification can be achieved using ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate is used as a key intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules with potential biological activities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has shown promise in the design of inhibitors for specific enzymes and receptors, making it a valuable scaffold in drug discovery.
Industry: The compound is also utilized in the development of agrochemicals and materials science. Its unique structure allows for the creation of novel compounds with desirable properties for industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate depends on its specific application. In the context of medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions involved can vary based on the derivative and its intended use.
Comparison with Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different substitution patterns.
1H-Pyrrolo[2,3-b]pyridine: Another analog that lacks the bromine atom and has different chemical properties.
Uniqueness: Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the ethyl ester and bromine atom allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in various fields of research and industry
Properties
IUPAC Name |
ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJZZKVOBJHYTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695139 |
Source
|
Record name | Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255098-82-8 |
Source
|
Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 5-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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